2-Amino-2-methyl-1-propanol

Catalog No.
S1482086
CAS No.
124-68-5
M.F
C4H11NO
(CH3)2C(NH2)CH2OH
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-1-propanol

CAS Number

124-68-5

Product Name

2-Amino-2-methyl-1-propanol

IUPAC Name

2-amino-2-methylpropan-1-ol

Molecular Formula

C4H11NO
(CH3)2C(NH2)CH2OH

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3

InChI Key

CBTVGIZVANVGBH-UHFFFAOYSA-N

solubility

MISCIBLE WITH WATER; SOL IN ALCOHOLS
Solubility in water: miscible

Synonyms

2-amino-2-methyl-1-propanol, 2-amino-2-methyl-1-propanol hydrochloride, 2-amino-2-methyl-1-propanol mesylate, 2-amino-2-methyl-1-propanol nitrate salt, 2-amino-2-methyl-1-propanol tosylate, 2-amino-2-methylpropanol, aminomethyl propanol

Canonical SMILES

CC(C)(CO)N

The exact mass of the compound 2-Amino-2-methyl-1-propanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 11.22 mmiscible with water; sol in alcoholssolubility in water: miscible. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 441. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Amino-2-methyl-1-propanol (AMP, CAS: 124-68-5) is a sterically hindered primary alkanolamine distinguished by an amino group attached to a tertiary carbon. This specific molecular architecture grants AMP exceptional thermal stability, high basicity (pKa 9.72 at 25°C), and low volatility, making it a critical procurement choice for high-performance industrial and biochemical applications. In carbon capture processes, AMP's steric hindrance prevents the formation of stable carbamates, enabling superior CO2 loading capacities and lower regeneration energy compared to conventional amines [1]. Furthermore, its robust pH-buffering capability and resistance to microbial degradation establish it as an indispensable multifunctional additive in metalworking fluids, low-VOC waterborne coatings, and extreme-alkaline enzymatic assays [2].

Substituting AMP with unhindered primary or secondary amines, such as monoethanolamine (MEA) or diethanolamine (DEA), fundamentally compromises process economics and regulatory compliance. In post-combustion carbon capture, MEA forms highly stable carbamates that restrict theoretical CO2 loading to 0.5 mol/mol and demand massive thermal energy for solvent regeneration, driving up operational costs [1]. In industrial machining, standard unhindered amines fail to provide prolonged pH stability and actively chelate heavy metals, causing severe cobalt leaching that rapidly degrades expensive tungsten carbide tooling [2]. Additionally, replacing AMP with secondary amines like DEA introduces severe occupational hazards, including the potential formation of carcinogenic nitrosamines, a risk entirely bypassed by AMP’s sterically hindered primary amine structure.

CO2 Loading Capacity: Overcoming Stoichiometric Limits via Steric Hindrance

In aqueous absorption systems, unhindered primary amines like MEA react with CO2 to form stable carbamates, capping their theoretical absorption capacity. The steric hindrance of AMP destabilizes the carbamate intermediate, driving rapid hydrolysis into bicarbonate. This distinct mechanism allows AMP to achieve a theoretical CO2 loading of 1.0 mol CO2 per mol of amine, effectively doubling the stoichiometric capacity of standard MEA [1].

Evidence DimensionTheoretical CO2 Loading Capacity
Target Compound Data1.0 mol CO2 / mol amine (AMP)
Comparator Or Baseline0.5 mol CO2 / mol amine (MEA)
Quantified Difference100% increase in theoretical molar capacity
ConditionsAqueous amine absorption systems for post-combustion CO2 capture

Halves the molar solvent requirement for carbon capture facilities, directly reducing capital expenditure on solvent inventory and equipment sizing.

Solvent Regeneration Energy: Lowering the Thermal Penalty in Desorption

The thermodynamic instability of the AMP-carbamate intermediate not only maximizes CO2 loading but also drastically reduces the heat duty required to regenerate the solvent. Comparative techno-economic evaluations demonstrate that AMP-based solvent blends require significantly lower sensible heat and total regeneration energy during thermal desorption compared to the benchmark 30 wt% MEA solutions [1].

Evidence DimensionSolvent Regeneration Heat Duty
Target Compound DataLow regeneration energy due to unstable carbamate intermediate (AMP)
Comparator Or BaselineHigh regeneration energy required to break stable carbamates (MEA)
Quantified DifferenceUp to 50% reduction in total heat duty for AMP-based systems
ConditionsThermal desorption in continuous absorption/regeneration cycles

Reduces the primary operating expense (energy penalty) in carbon capture plants, making large-scale deployment economically viable.

Enzymatic Assay Buffering at Extreme Alkaline pH

Standard biological buffers like TRIS (pKa 8.06 at 25°C) lose their buffering capacity at the elevated pH levels required for specific enzymatic assays. AMP provides a robust pKa of 9.72, making it the superior buffer for maintaining the pH 10.3 environment necessary for optimal Alkaline Phosphatase (ALP) activity measurements, preventing pH drift during the assay [1].

Evidence DimensionBuffering Range and pKa (at 25°C)
Target Compound DatapKa 9.72, optimal for pH 10.3 (AMP)
Comparator Or BaselinepKa 8.06, ineffective above pH 9.0 (TRIS)
Quantified Difference+1.66 pKa units, enabling stable ultra-alkaline buffering
ConditionsIn vitro Alkaline Phosphatase (ALP) activity assays

Ensures strict pH control in diagnostic and research assays, preventing false negatives or kinetic suppression in alkaline-dependent enzymes.

Prevention of Cobalt Leaching in Metalworking Fluids

In the machining of hard metals like tungsten carbide, conventional amines such as MEA and DEA aggressively leach cobalt from the tooling matrix, leading to premature tool failure and hazardous workplace exposure. AMP functions as a highly efficient, sterically hindered neutralizer that maintains alkaline pH without chelating and leaching cobalt, significantly outperforming standard unhindered amines .

Evidence DimensionCobalt Leaching and Tool Degradation
Target Compound DataMinimal to no cobalt leaching (AMP)
Comparator Or BaselineAggressive cobalt chelation and leaching (MEA/DEA)
Quantified DifferenceNear-complete elimination of cobalt dissolution
ConditionsWater-dilutable metalworking fluids used on tungsten carbide tooling

Extends the operational lifespan of expensive cutting tools and ensures compliance with stringent occupational health regulations regarding heavy metal exposure.

Energy-Efficient Post-Combustion Carbon Capture

AMP is the premier sterically hindered amine for formulating advanced CO2 capture solvents. Its ability to form unstable carbamates that hydrolyze into bicarbonates allows facilities to bypass the 0.5 mol/mol stoichiometric limit of MEA. Procurement of AMP is critical for pilot and commercial-scale carbon capture plants aiming to minimize reboiler heat duty and reduce overall parasitic energy loads [1].

High-Performance Metalworking Fluids and Lubricants

Formulators of water-dilutable metalworking fluids select AMP to replace secondary amines (like DEA) to comply with nitrosamine-restriction regulations (e.g., TRGS 611). Its inclusion guarantees long-term pH stability, robust corrosion inhibition, and the critical prevention of cobalt leaching when machining tungsten carbide alloys, directly lowering tooling replacement costs [2].

Alkaline Phosphatase (ALP) Diagnostic Assays

In clinical diagnostics and biochemical research, AMP is the buffer of choice for quantifying Alkaline Phosphatase activity. Because ALP requires an optimal pH of approximately 10.3, standard physiological buffers fail to maintain stability. AMP's high pKa (9.72) ensures reliable, drift-free kinetics during high-throughput screening and cellular differentiation assays [3].

Low-VOC Waterborne Coatings and Pigment Dispersions

AMP serves as a highly efficient co-dispersant and neutralizing agent in water-based paints. Unlike ammonia, which evaporates rapidly and causes odor issues, AMP provides sustained pH control, improves pigment dispersion efficiency, and prevents flash rusting, making it an essential additive for premium, environmentally compliant architectural and industrial coatings [4].

Physical Description

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172 °F. Used to make other chemicals.
Liquid
Solid; mp = 30-31 deg C; Commercial form may be thick liquid; [Merck Index] Colorless viscous liquid; mp = 24-28 deg C; [MSDSonline]
CRYSTALS OR COLOURLESS LIQUID.
A clear light colored liquid.

Color/Form

CRYSTALLINE MASS

XLogP3

-0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

89.084063974 Da

Monoisotopic Mass

89.084063974 Da

Boiling Point

329 °F at 760 mmHg (99+% compound) (USCG, 1999)
165 °C @ 760 MM HG
165Â °C
329 °F

Flash Point

153 °F (USCG, 1999)
67 °C
67 °C CC
67Â °C c.c.
153 °F

Heavy Atom Count

6

Vapor Density

3.0 (AIR= 1)
Relative vapor density (air = 1): 3.0

Density

0.935 (USCG, 1999) - Less dense than water; will float
0.934 @ 20 °C/20 °C
0.93 g/cm³
0.935

Melting Point

89.6 °F (USCG, 1999)
31 °C
31Â °C
89.6 °F

UNII

LU49E6626Q

Related CAS

3207-12-3 (hydrochloride)
62512-11-2 (mesylate)
67952-40-3 (nitrate salt)
68298-05-5 (tosylate)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.0 [mmHg]
Vapor pressure, Pa at 20Â °C: 133

Pictograms

Irritant

Irritant

Other CAS

124-68-5

Absorption Distribution and Excretion

METABOLISM AND DISTRIBUTION OF (3)H-LABELED 2-AMINO-2-METHYLPROPANOL WAS STUDIED IN RATS RECEIVING NORMAL OR CHOLINE-DEFICIENT DIETS. TRITIUM APPEARED IN THE SERUM OF BOTH GROUPS 30 MIN AFTER THE IP INJECTION BUT THE LEVEL WAS GENERALLY LOWER IN THE CHOLINE-DEFICIENT GROUP. RATS ON THE NORMAL DIET EXCRETED MORE OF THE AMINO ACID IN THE URINE THAN DID THE CHOLINE-DEFICIENT RATS IN BOTH GROUPS ONLY THE UNCHANGED AMINO ACID WAS EXCRETED. LIVERS FROM THE CHOLINE-DEFICIENT GROUP HAD A GREATER UPTAKE AND RETENTION OF THE LABEL THAN THOSE FROM NORMAL RATS. MOST OF THE LABEL WAS FOUND IN THE CYTOSOL OF BOTH LIVER AND KIDNEY.

Wikipedia

Aminomethyl_propanol

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

AN AMINO ALCOHOL PREPD BY REDN OF THE CORRESPONDING NITRO COMPD: VANDERBILT, HASS, US PATENT 2,174,242 (1940); JOHNSON, DEGERING, J ORG CHEM 8: 7 (1943).

General Manufacturing Information

Fabricated Metal Product Manufacturing
Paper Manufacturing
Not Known or Reasonably Ascertainable
Furniture and Related Product Manufacturing
Construction
Wholesale and Retail Trade
Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
1-Propanol, 2-amino-2-methyl-: ACTIVE

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